molecular formula C22H22N4O3S B11579356 N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide

N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide

Cat. No.: B11579356
M. Wt: 422.5 g/mol
InChI Key: UHPBKQBWHFEVND-UHFFFAOYSA-N
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Description

N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide is a complex organic compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazolinone core and a benzenesulfonamide moiety, making it a valuable subject for study in the development of new therapeutic agents and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

The major products formed from these reactions include various quinazolinone and benzenesulfonamide derivatives, each with unique chemical and biological properties .

Mechanism of Action

The mechanism of action of N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide is unique due to its combination of a quinazolinone core and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This combination allows for targeted inhibition of specific enzymes and pathways, making it a valuable compound for therapeutic and industrial applications .

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]benzenesulfonamide

InChI

InChI=1S/C22H22N4O3S/c1-25(2)17-14-12-16(13-15-17)21-23-20-11-7-6-10-19(20)22(27)26(21)24-30(28,29)18-8-4-3-5-9-18/h3-15,21,23-24H,1-2H3

InChI Key

UHPBKQBWHFEVND-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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